Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a methyl ester group and a dichlorobenzoyl amide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, or cell division, ultimately resulting in the death of the target cells .
Comparison with Similar Compounds
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:
Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate: This compound lacks the dichlorobenzoyl group and has different chemical properties and biological activities.
2,4-Dichlorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and has its own unique reactivity and applications.
Thiazole derivatives: These compounds have a similar five-membered ring structure but differ in the types of substituents and their biological activities.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H7Cl2N3O3S |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
methyl 5-[(2,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H,14,17) |
InChI Key |
MDFFVIHSZRDOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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